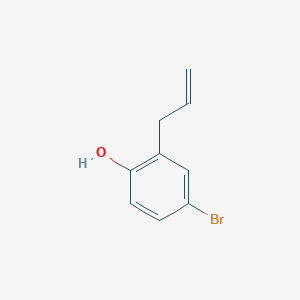

2-Allyl-4-bromophenol

Vue d'ensemble

Description

2-Allyl-4-bromophenol is a compound that belongs to the class of organic molecules known as allylphenols. These compounds are characterized by the presence of an allyl group attached to a phenol moiety. The specific structure of 2-allyl-4-bromophenol includes a bromine atom substituted at the 4-position of the phenolic ring, which can significantly affect its chemical behavior and properties.

Synthesis Analysis

The synthesis of compounds related to 2-allyl-4-bromophenol has been explored in various studies. For instance, the synthesis of 4-substituted 2-allylphenols, which are closely related to 2-allyl-4-bromophenol, has been achieved through methods that involve the formation of intramolecular hydrogen bonds, as well as the use of spectroscopic and theoretical methods to investigate their structure . Another study reports the synthesis of a Schiff base compound that includes a 4-bromo-2-allylphenol moiety, which was achieved by reacting 5-bromosalicylaldehyde with an amine, demonstrating the versatility of 2-allyl-4-bromophenol derivatives in forming more complex structures .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-allyl-4-bromophenol has been determined using various spectroscopic techniques and theoretical calculations. X-ray crystallography has been employed to elucidate the crystal structure of a related compound, revealing the presence of intramolecular hydrogen bonding, which is a common feature in phenolic compounds . Density functional theory (DFT) calculations have also been used to compare the molecular geometry obtained from X-ray crystallography with the theoretical ground state structure, confirming the accuracy of DFT in reproducing the structure of these compounds .

Chemical Reactions Analysis

The reactivity of 2-allyl-4-bromophenol derivatives in various chemical reactions has been studied. For example, the synthesis of 2-allyl-3-bromo-1,4-dimethoxynaphthalene, a key intermediate for bioactive compounds, demonstrates the potential of 2-allyl-4-bromophenol as a building block in organic synthesis . Additionally, the allylation of bromophenols, including those with an allyl group, has been investigated in phase transfer catalytic reactions, which are important for the synthesis of ether compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-allyl-4-bromophenol and its derivatives have been correlated with their structure. For instance, the copolymerization of bromophenols with allylphenols has been studied, revealing that the presence of the allyl group can influence the thermosetting rates and contribute to the development of high-temperature thermosetting resins and adhesives . Spectroscopic techniques, such as FT-IR and UV-Vis, have been used to characterize these compounds, and theoretical approaches like DFT have provided insights into their chemical activity, molecular electrostatic potential, and other properties .

Applications De Recherche Scientifique

Enzyme Inhibition and Potential Therapeutic Applications

2-Allyl-4-bromophenol and its derivatives have been researched for their inhibitory effects on carbonic anhydrase isoenzymes, which are important for various physiological functions. Boztaş et al. (2015) found that bromophenol derivatives exhibited significant inhibitory effects on human carbonic anhydrase isoenzymes, particularly on hCA I and hCA II, suggesting potential therapeutic applications in diseases where these enzymes are implicated (Boztaş et al., 2015).

Applications in Organic Electronics

Sathyapalan et al. (2008) synthesized allyl phenyl thiophene ether, related to 2-Allyl-4-bromophenol, as a potential dielectric material for organic thin film transistors. This study indicates the usefulness of such compounds in the development of organic electronics (Sathyapalan et al., 2008).

Synthesis and Catalysis

Maw-Ling Wang and Hung-Ming Yang (1990, 1991) conducted studies on the kinetics of the synthesis of 4-bromophenyl allyl ether, a compound related to 2-Allyl-4-bromophenol, using phase transfer catalysis. These studies provide insight into the synthesis mechanisms and the factors influencing the reaction rates, which are crucial for industrial applications and chemical synthesis (Wang & Yang, 1990) (Wang & Yang, 1991).

Development of Polymers and Resins

Tsou, Hoyt, and Halpern (1965, 1961) explored the copolymerization of bromophenols including 2-Allyl-4-bromophenol for the development of high-temperature thermosetting resins and adhesives. Their research contributes to the creation of materials with enhanced thermal stability and potential applications in various industrial processes (Tsou, Hoyt, & Halpern, 1965) (Tsou, Hoyt, & Halpern, 1961).

Safety And Hazards

Propriétés

IUPAC Name |

4-bromo-2-prop-2-enylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-2-3-7-6-8(10)4-5-9(7)11/h2,4-6,11H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWBCZCKHMGPYIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C=CC(=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90293146 | |

| Record name | 2-ALLYL-4-BROMOPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Allyl-4-bromophenol | |

CAS RN |

13997-74-5 | |

| Record name | NSC87385 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87385 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-ALLYL-4-BROMOPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,2,4]Triazolo[4,3-a]pyridine](/img/structure/B1295661.png)